![molecular formula C6H13NO B150853 trans-2-Aminocyclohexanol CAS No. 931-16-8](/img/structure/B150853.png)
trans-2-Aminocyclohexanol
Overview
Description
Trans-2-Aminocyclohexanol is a compound that has been extensively studied due to its importance in various chemical and pharmaceutical applications. It serves as a building block for the synthesis of optically active substances and has been utilized in asymmetric catalysis, enzyme inhibition, and as a molecular switch in conformationally controlled systems .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through several methods. One approach involves the resolution of racemic mixtures using preferential crystallization or sequential use of chiral acids like mandelic acid, yielding enantiomers with high enantiomeric excess . Another method reported is the one-pot synthesis from trans-cyclohexane-1,2-dicarboxylic acid, which includes steps like cyclization, amide formation, and Hofmann-type degradation . Additionally, the synthesis of related compounds, such as trans-3-(6-substituted-9-purinyl)cyclohexanols, has been accomplished through condensation and ring closure reactions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an amino group and a hydroxyl group on a cyclohexane ring in a trans configuration. This structure is pivotal for its conformational behavior and reactivity. X-ray crystallography has been used to determine the configuration of related diacid components, which are precursors in the synthesis of this compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including amine-nitrous acid reactions to yield hydroxy compounds and debenzylation to produce a variety of substituted derivatives . It has also been used in asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with high enantiomeric excess . Furthermore, its derivatives have been evaluated as enzyme inhibitors, demonstrating the versatility of this compound in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its chiral nature and the presence of functional groups. Protonation of the amino group leads to significant conformational changes due to intramolecular hydrogen bonding, which has been exploited in the design of pH-triggered molecular switches . The optically active forms of this compound have distinct optical rotations, which are consistent with theoretical calculations .
Scientific Research Applications
pH-Triggered Conformational Switching
Trans-2-Aminocyclohexanol exhibits unique properties that enable it to act as a pH-trigger for conformational changes in molecular structures. Protonation of this compound leads to significant conformational shifts, primarily due to an intramolecular hydrogen bond that results in the predominance of a conformer with equatorial positioning of ammonio- and hydroxy-groups. This behavior has been utilized in pH-induced conformational switching of crown ethers and podands, offering a promising approach to allosteric systems with negative cooperativity (Samoshin et al., 2004).
Asymmetric Catalysis and Chiral Ligands
This compound derivatives have found applications in asymmetric catalysis. They are used as ligands in asymmetric phenyl transfer reactions and transfer hydrogenations, yielding products with high enantiomeric excess. This process involves the resolution of racemic derivatives of this compound, demonstrating the compound's versatility in synthetic chemistry (Schiffers et al., 2006).
Synthesis and Process Improvement
The synthesis of trans-4 Aminocyclohexanol, an intermediate of medical relevance, has been improved for practical and commercial applications. Studies have focused on optimizing reaction conditions for processes like hydrogenation and hydrolysis, aiming at enhancing yield and purity (Jian, 2000).
Chemoenzymatic Synthesis
Enantioenriched trans-2-aminocyclohexanols have been prepared through chemoenzymatic processes, emphasizing their role as valuable building blocks in various chemical syntheses. This includes kinetic resolutions and transformations leading to diverse derivatives of trans-2-aminocyclohexanols (Rouf et al., 2011).
Reactions with Other Compounds
This compound has been studied for its reactions with other compounds, including formaldehyde, which leads to specific isomers and derivatives with potential applications. The understanding of these reactions adds to the compound's versatility in synthetic chemistry (Barkworth & Crabb, 1982).
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-aminocyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310006 | |
Record name | (1R,2R)-2-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
931-16-8, 6982-39-4 | |
Record name | (1R,2R)-2-Aminocyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 2-amino-, (1R,2R)-rel- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,2R)-2-aminocyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trans-2-aminocyclohexanol?
A1: The molecular formula of this compound is C6H13NO, and its molecular weight is 115.17 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While specific spectroscopic data requires referencing individual publications, this compound's structure can be confirmed using techniques like 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. For instance, 1H NMR is particularly useful in analyzing the conformational equilibrium of the molecule, especially the characteristic signals of the -O-CH2-N- protons. [, ]
Q3: How does the conformational change in this compound impact its applications?
A4: This pH-triggered conformational flip makes this compound a valuable building block for designing pH-sensitive molecular systems. This property has been exploited in developing pH-responsive drug delivery systems like "fliposomes". These liposomes, containing this compound-based amphiphiles, can rapidly release their cargo in response to a decrease in pH. [, , , , , ]
Q4: Can this compound be utilized in catalysis?
A5: Yes, this compound derivatives have been successfully employed as ligands in various catalytic reactions. For example, it serves as an effective ligand in palladium-catalyzed asymmetric allylic alkylation reactions. [] Furthermore, amino alcohols, including this compound, are crucial in nickel-catalyzed Suzuki reactions, even enabling challenging cross-couplings of unactivated alkyl halides, including secondary alkyl chlorides, with arylboronic acids. []
Q5: Why is this compound particularly interesting for asymmetric synthesis?
A6: As a chiral molecule, this compound can be resolved into its enantiomers, (1R,2R)-2-aminocyclohexanol and (1S,2S)-2-aminocyclohexanol. These enantiomerically pure forms are valuable building blocks for synthesizing other chiral compounds. [, , , , ]
Q6: Are there examples of using this compound in synthesizing complex molecules?
A6: Absolutely. Enantiomerically pure this compound has been used in the synthesis of:
- Aminocyclitols: Utilizing enantiopure 7-azabicyclo[2.2.1]heptane-2-ol, cis- and trans-2-aminocyclohexanols are intermediates in the synthesis of dihydroconduramine E-1, and ent-conduramine F-1. []
- Sialyl Lewis X (SLex) mimetics: α-O-Fucosyl-(1R,2R)-2-aminocyclohexanol serves as a template in the synthesis of SLex mimetics, which are potential inhibitors of E-selectin. []
- Optically pure cyclometalated iridium(III) complex-peptide hybrids: These hybrids, synthesized from Δ- and Λ-Ir(tpyCO2H)3, are promising anticancer agents. []
Q7: Are there any considerations for the formulation of this compound and its derivatives?
A9: Formulation strategies depend on the specific application. For instance, in drug delivery using liposomes, factors like lipid composition, particle size, and surface modifications are crucial for stability, drug encapsulation, and targeted delivery. [, , , ]
Q8: What is known about the safety and toxicology of this compound?
A8: While specific toxicity data for this compound might be limited in the provided research, it's crucial to emphasize that any application, especially in drug development, demands thorough toxicological profiling and safety assessments.
Q9: What are potential future research directions for this compound?
A9: Research on this compound can be expanded in several directions:
- Design and synthesis of novel derivatives: Exploring new derivatives with tailored pH sensitivity, improved bioavailability, and enhanced target specificity is promising for drug delivery applications. [, ]
- Computational modeling: Employing computational techniques like molecular dynamics simulations and quantum chemical calculations can provide insights into conformational dynamics, interactions with biological targets, and optimize the design of novel derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.